1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea 1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea
Brand Name: Vulcanchem
CAS No.:
VCID: VC13827720
InChI: InChI=1S/C9H20N2O4S/c12-3-7-14-5-1-10-9(16)11-2-6-15-8-4-13/h12-13H,1-8H2,(H2,10,11,16)
SMILES: C(COCCO)NC(=S)NCCOCCO
Molecular Formula: C9H20N2O4S
Molecular Weight: 252.33 g/mol

1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea

CAS No.:

Cat. No.: VC13827720

Molecular Formula: C9H20N2O4S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

1,3-Bis(2-(2-hydroxyethoxy)ethyl)thiourea -

Specification

Molecular Formula C9H20N2O4S
Molecular Weight 252.33 g/mol
IUPAC Name 1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea
Standard InChI InChI=1S/C9H20N2O4S/c12-3-7-14-5-1-10-9(16)11-2-6-15-8-4-13/h12-13H,1-8H2,(H2,10,11,16)
Standard InChI Key KORYHRJMAMMADC-UHFFFAOYSA-N
SMILES C(COCCO)NC(=S)NCCOCCO
Canonical SMILES C(COCCO)NC(=S)NCCOCCO

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound consists of a central thiourea moiety (N–C(=S)–N) flanked by two 2-(2-hydroxyethoxy)ethyl groups. The presence of ether linkages and terminal hydroxyl groups confers water solubility, while the thiocarbonyl group enables participation in hydrogen bonding and metal coordination . X-ray crystallography of analogous thiourea-metal complexes reveals sulfur-mediated coordination to transition metals like copper, suggesting potential catalytic or materials applications .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₂₀N₂O₄S
Molecular Weight252.33 g/mol
SMILES NotationC(COCCO)NC(=S)NCCOCCO
IUPAC Name1,3-bis[2-(2-hydroxyethoxy)ethyl]thiourea

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) studies of related thioureas show distinct signals for thiocarbonyl (δ ~170–190 ppm in ¹³C NMR) and hydroxyl protons (δ ~4.5–5.5 ppm in ¹H NMR) . Infrared spectroscopy typically reveals a strong C=S stretching vibration near 1,250–1,350 cm⁻¹ . Mass spectrometric analysis confirms the molecular ion peak at m/z 252.33 under electrospray ionization (ESI) conditions .

Synthesis and Reactivity

Synthetic Routes

While detailed protocols for 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea are scarce in peer-reviewed literature, analogous thioureas are synthesized via:

  • Condensation Reactions: Reacting amines with thiocarbonylating agents (e.g., thiophosgene or thiourea dioxide) .

  • Nucleophilic Substitution: Substituting halides in α-halo ethers with thiourea .

  • Post-Functionalization: Modifying pre-formed thioureas with ethylene oxide to introduce hydroxyethoxyethyl groups .

Chemical Reactivity

The compound undergoes characteristic thiourea reactions:

  • Oxidation: Forms sulfonamides or disulfides under oxidative conditions.

  • Coordination Chemistry: Binds transition metals (Cu, Ni) via sulfur and nitrogen lone pairs, as evidenced in crystallographic studies of copper-thiourea complexes .

  • Condensation: Reacts with aldehydes or ketones to form thiosemicarbazones, a class of bioactive molecules .

Applications in Science and Technology

Medicinal Chemistry

Thiourea derivatives exhibit urease inhibition, a therapeutic target for Helicobacter pylori and urinary tract infections. In Sporosarcina pasteurii, thiourea-based inhibitors like 19 and 16 show Kᵢ values of 0.39 ± 0.01 μM and 0.99 ± 0.04 μM, respectively, via nickel ion coordination in the enzyme active site . While 1,3-bis(2-(2-hydroxyethoxy)ethyl)thiourea itself remains underexplored, its structural analogs demonstrate antitumor activity (GI₅₀ = 9.4–38.3 μM in lung carcinoma) .

Catalysis

The compound’s thiocarbonyl group and hydroxyl termini enable dual functionality in organocatalysis. Thioureas catalyze Michael additions and Diels-Alder reactions through hydrogen-bonding activation of electrophiles . In a study of chalcone-thiourea hybrids, catalytic efficiency correlated with substituent electronic effects (ρ = −0.87 for Hammett analysis) .

Materials Science

Crystallographic data (e.g., a = 15.357 Å, β = 106.386° for Cu-thiourea complexes) highlight its utility in designing metal-organic frameworks (MOFs) . The hydroxyethoxyethyl chains may enhance solubility in polymer matrices, suggesting applications in conductive or self-healing materials .

Hazard ClassCategorySignal Word
Acute Toxicity (Oral)4Warning
Skin Irritation2Warning
Eye Damage2AWarning
Respiratory Irritation3Warning

Environmental Fate

Hydroxyethoxyethyl groups enhance aqueous solubility (log P ≈ −2.3 for analogous ureas ), increasing environmental mobility. Biodegradation studies of thioureas show half-lives of 12.8–18.7 days in soil, with mineralization to CO₂ and NH₃ .

Comparative Analysis with Structural Analogs

Urea vs. Thiourea Derivatives

Replacing the thiocarbonyl group with a carbonyl (yielding 1,3-bis[2-(2-hydroxyethoxy)ethyl]urea) reduces metal-binding capacity but improves hydrolytic stability . The urea analog (C₉H₂₀N₂O₅, MW 236.27 g/mol) lacks the nucleophilic sulfur critical for catalysis .

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